methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate is a chemical compound with the molecular formula C17H18N2O4S and a molecular weight of 346.4008 g/mol . This compound is known for its unique structure, which includes a benzoate ester functional group, two methoxy groups, and a phenylcarbamothioyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with phenyl isothiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylcarbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The phenylcarbamothioyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with a nitro group instead of the phenylcarbamothioyl group.
Methyl 4,5-dimethoxy-2-[(4-methoxyphenyl)carbamoyl]amino]benzoate: Similar structure but with a methoxyphenyl group instead of the phenylcarbamothioyl group.
Uniqueness
Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate is unique due to the presence of the phenylcarbamothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(phenylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-14-9-12(16(20)23-3)13(10-15(14)22-2)19-17(24)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRQMFATSMIGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983415 |
Source
|
Record name | N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-31-1 |
Source
|
Record name | N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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